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Compound of Interest

Compound Name: 4-Iodo-3-methoxyisothiazole

Cat. No.: B15200976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-iodo-3-
methoxyisothiazole as a versatile building block in organic synthesis. The document outlines

its preparation and subsequent application in palladium-catalyzed cross-coupling reactions,

which are foundational methods for the construction of complex organic molecules relevant to

medicinal chemistry and materials science.

Synthesis of 4-Iodo-3-methoxyisothiazole
The preparation of 4-iodo-3-methoxyisothiazole can be achieved in a two-step sequence

starting from the readily available isothiazol-3-ol. The first step involves the O-methylation of

the hydroxyl group, followed by regioselective iodination at the C4 position of the isothiazole

ring.

Step 1: Synthesis of 3-methoxyisothiazole
Isothiazol-3-ol is treated with diazomethane to yield 3-methoxyisothiazole. This reaction is

typically high-yielding and proceeds under mild conditions.

Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care

using appropriate safety precautions.

Step 2: Iodination of 3-methoxyisothiazole
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The resulting 3-methoxyisothiazole is then subjected to electrophilic iodination. A common and

effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic

amount of a strong acid, such as trifluoroacetic acid (TFA), to facilitate the reaction.

Experimental Protocols
Protocol 1: Synthesis of 3-methoxyisothiazole from
Isothiazol-3-ol
Materials:

Isothiazol-3-ol

Diazomethane solution in diethyl ether

Diethyl ether

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Procedure:

Dissolve isothiazol-3-ol (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask

equipped with a magnetic stir bar.

Cool the solution in an ice bath.

Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.1 eq) to the cooled

solution with gentle stirring.

Continue stirring at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, carefully quench any excess diazomethane by the dropwise

addition of acetic acid until the yellow color disappears.
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Remove the solvent under reduced pressure to yield crude 3-methoxyisothiazole, which can

be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Iodo-3-methoxyisothiazole
Materials:

3-methoxyisothiazole

N-Iodosuccinimide (NIS)

Trifluoroacetic acid (TFA)

Acetonitrile

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen or Argon atmosphere setup

Procedure:

To a solution of 3-methoxyisothiazole (1.0 eq) in acetonitrile in a round-bottom flask, add N-

iodosuccinimide (1.1 eq).

Place the reaction mixture under an inert atmosphere (Nitrogen or Argon).

Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-

MS.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 4-iodo-3-
methoxyisothiazole.

Applications in Palladium-Catalyzed Cross-Coupling
Reactions
4-Iodo-3-methoxyisothiazole is an excellent substrate for various palladium-catalyzed cross-

coupling reactions. The carbon-iodine bond at the C4 position is susceptible to oxidative

addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-

heteroatom bonds.

Suzuki-Miyaura Coupling
This reaction allows for the formation of a new carbon-carbon bond between the isothiazole

ring and a variety of aryl or vinyl boronic acids or their esters. This is a powerful tool for the

synthesis of biaryl and vinyl-substituted isothiazoles.

Heck-Mizoroki Reaction
The Heck reaction facilitates the coupling of 4-iodo-3-methoxyisothiazole with alkenes to

introduce a vinyl group at the C4 position. This reaction is highly valuable for the synthesis of

substituted alkenes.

Experimental Protocols
Protocol 3: Suzuki-Miyaura Coupling of 4-Iodo-3-
methoxyisothiazole with an Arylboronic Acid
Materials:

4-Iodo-3-methoxyisothiazole

Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Schlenk flask or sealed tube

Magnetic stirrer and stir bar

Inert atmosphere setup

Procedure:

In a Schlenk flask or sealed tube, combine 4-iodo-3-methoxyisothiazole (1.0 eq), the

arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base

(e.g., K₂CO₃, 2.0 eq).

Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by

TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography to yield the 4-aryl-3-methoxyisothiazole

product.

Protocol 4: Heck-Mizoroki Reaction of 4-Iodo-3-
methoxyisothiazole with an Alkene
Materials:
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4-Iodo-3-methoxyisothiazole

Alkene (e.g., styrene or butyl acrylate)

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required by the catalyst)

Base (e.g., Et₃N, K₂CO₃)

Solvent (e.g., DMF, DMA, or acetonitrile)

Schlenk flask or sealed tube

Magnetic stirrer and stir bar

Inert atmosphere setup

Procedure:

To a Schlenk flask or sealed tube, add 4-iodo-3-methoxyisothiazole (1.0 eq), the palladium

catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used, 4-10 mol%).

Evacuate and backfill the vessel with an inert gas.

Add the degassed solvent and the base (e.g., Et₃N, 2.0 eq).

Add the alkene (1.5 eq) to the reaction mixture.

Heat the reaction to 80-120 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.

Once complete, cool the mixture to room temperature and filter off any solids.

Dilute the filtrate with water and extract with an organic solvent.

Wash the combined organic layers, dry, and concentrate.

Purify the product by column chromatography.
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Data Presentation
Table 1: Representative Yields for the Synthesis of 4-Iodo-3-methoxyisothiazole

Step Reactant Reagents Product Yield (%)

1 Isothiazol-3-ol Diazomethane

3-

methoxyisothiazo

le

>90

2

3-

methoxyisothiazo

le

NIS, TFA (cat.)

4-Iodo-3-

methoxyisothiazo

le

70-85

Table 2: Representative Conditions and Yields for Cross-Coupling Reactions

Reaction
Coupling
Partner

Catalyst Base Solvent Temp (°C) Yield (%)

Suzuki
Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Dioxane/H₂

O
90 80-95

Suzuki

4-

Methoxyph

enylboronic

acid

PdCl₂(dppf

)
Cs₂CO₃ Toluene 100 75-90

Heck Styrene Pd(OAc)₂ Et₃N DMF 110 70-85

Heck
Butyl

acrylate

PdCl₂(PPh

₃)₂
K₂CO₃ Acetonitrile 80 65-80

Note: The yields presented are representative and may vary depending on the specific

substrates and reaction conditions used.
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Synthesis of 4-Iodo-3-methoxyisothiazole
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Caption: Synthetic pathway to 4-Iodo-3-methoxyisothiazole.

Suzuki-Miyaura Coupling Heck-Mizoroki Reaction
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Caption: Cross-coupling reactions of 4-Iodo-3-methoxyisothiazole.

To cite this document: BenchChem. [Application Notes and Protocols: 4-Iodo-3-
methoxyisothiazole in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15200976#using-4-iodo-3-methoxyisothiazole-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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